molecular formula C23H17BrClFN2OS B388194 (2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B388194
M. Wt: 503.8g/mol
InChI Key: SYKPAFXXUHEKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves a multi-step process that includes the following key steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic or basic conditions.

    Introduction of Substituents: The bromine, methoxy, chlorine, and fluorine substituents are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while methoxylation can be carried out using methanol and a suitable catalyst.

    Coupling Reactions: The final step involves coupling the substituted thiazole with the appropriate amine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-bromo-4-methoxyphenyl)-3-(4-chlorobenzyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-chlorophenyl)amine
  • N-(4-(3-bromo-4-methoxyphenyl)-3-(4-chlorobenzyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine
  • N-(4-(3-bromo-4-methoxyphenyl)-3-(4-chlorobenzyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-nitrophenyl)amine

Uniqueness

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to the specific combination of substituents on the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H17BrClFN2OS

Molecular Weight

503.8g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C23H17BrClFN2OS/c1-29-22-11-4-16(12-20(22)24)21-14-30-23(27-19-9-7-18(26)8-10-19)28(21)13-15-2-5-17(25)6-3-15/h2-12,14H,13H2,1H3

InChI Key

SYKPAFXXUHEKJV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=C(C=C4)Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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